molecular formula C23H24FN3O2 B11145366 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B11145366
M. Wt: 393.5 g/mol
InChI Key: OYRVQRFOOBRKKB-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . These methods allow for better control over reaction conditions and can be scaled up for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the indole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-fluoroindole: A fluorinated indole derivative with potential biological activities.

    2-methoxyethylindole: An indole derivative with a methoxyethyl group.

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is unique due to the specific combination of fluoro and methoxyethyl groups on the indole rings. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

InChI

InChI=1S/C23H24FN3O2/c1-29-13-12-27-16-18(20-4-2-3-5-21(20)27)14-23(28)25-9-11-26-10-8-17-6-7-19(24)15-22(17)26/h2-8,10,15-16H,9,11-14H2,1H3,(H,25,28)

InChI Key

OYRVQRFOOBRKKB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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